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Compound of Interest

Compound Name: 2-Methyl-5-phenylpentan-2-ol

CAS No.: 2979-70-6

Cat. No.: B3060360

Get Quote

Application Note: NMR Analysis Protocol for 2-Methyl-5-phenylpentan-2-ol

Introduction & Scope
This protocol details the structural validation of 2-Methyl-5-phenylpentan-2-ol, a tertiary

alcohol widely used as a synthetic intermediate and fragrance ingredient (often referred to by

synonyms such as 1,1-dimethyl-4-phenylbutanol).

The structural core consists of a phenyl ring connected via a propyl chain to a tertiary carbinol

center bearing a gem-dimethyl group. Accurate analysis requires distinguishing this specific

isomer from its primary alcohol regioisomers (e.g., 2-methyl-5-phenylpentan-1-ol). This guide

provides a self-validating NMR workflow using 1H, 13C, and 2D correlation experiments.

Target Molecule:

IUPAC Name: 2-Methyl-5-phenylpentan-2-ol[1][2][3]

Molecular Formula:
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[4]

Molecular Weight: 178.27 g/mol

Key Structural Features: Monosubstituted benzene ring, flexible alkyl tether, quaternary

carbon, gem-dimethyl group.

Sample Preparation Protocol
To ensure high-resolution data and reproducible chemical shifts, strict adherence to sample

preparation standards is required.

Reagents:

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as an internal reference.

Rationale:

provides excellent solubility for this lipophilic compound and prevents signal overlap in the
critical alkyl region.

Alternative Solvent: DMSO-

(if hydroxyl proton coupling or exchange dynamics are of interest).

Procedure:

Massing: Weigh 15–20 mg of the analyte into a clean vial.

Dissolution: Add 0.6 mL of

. Vortex for 10 seconds to ensure complete homogeneity.

Filtration: If any particulate matter is visible, filter the solution through a glass wool plug

directly into the NMR tube.

Tube Selection: Use a high-precision 5 mm NMR tube (e.g., Wilmad 507-PP or equivalent) to

minimize shimming errors.
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Volume Check: Ensure the solvent height is 40–45 mm to match the coil length of standard

probes.

Acquisition Parameters (400/500 MHz)
The following parameters are optimized for a standard Bruker/Varian/Jeol system operating at

298 K.

Table 1: Instrument Configuration
Parameter 1H NMR (Proton) 13C NMR (Carbon) Rationale

Pulse Sequence zg30 (30° pulse)
zgpg30 (Power-gated

decoupling)

30° pulse ensures

faster relaxation

recovery.

Spectral Width 12 ppm (-1 to 11 ppm)
220 ppm (-10 to 210

ppm)

Covers all aromatic

and alkyl signals.

Acquisition Time 3.0 – 4.0 sec 1.0 – 1.5 sec
Sufficient for high

digital resolution.

Relaxation Delay (D1) 1.0 sec 2.0 – 3.0 sec

Extended D1 in 13C

ensures quaternary

carbon (C2) detection.

Scans (NS) 16 512 – 1024

High S/N required for

quaternary carbons in

13C.

Temperature 298 K (25°C) 298 K (25°C)
Standard ambient

temperature.

Data Processing & Analysis
Processing Workflow

Window Function: Apply exponential multiplication (EM) with LB = 0.3 Hz for 1H and LB =

1.0 Hz for 13C to enhance signal-to-noise.

Phasing: Perform manual phasing; automatic routines may fail on the small hydroxyl peak.
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Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5)

to flatten the baseline, essential for accurate integration of the alkyl multiplets.

Referencing: Calibrate the TMS singlet to 0.00 ppm (1H) and the

triplet to 77.16 ppm (13C).

Spectral Assignment Strategy (Self-Validating)
The validation logic relies on three "Checkpoints" that confirm the connectivity of the molecule.

Checkpoint A: The Gem-Dimethyl Signature

Expectation: A sharp singlet integrating to 6 protons.

Location: ~1.20 ppm.[5]

Validation: If this signal is a doublet, the compound is likely the 1-ol isomer or a precursor. It

must be a singlet.

Checkpoint B: The Benzylic Tether

Expectation: A triplet integrating to 2 protons.

Location: ~2.60 ppm.

Validation: Confirms the phenyl ring is attached to a

group, not a branched carbon.

Checkpoint C: The Aromatic Region

Expectation: Multiplets integrating to 5 protons.

Location: 7.15 – 7.30 ppm.

Validation: Integration must be 5H relative to the 6H methyl singlet.

Detailed Spectral Assignments
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Table 2: 1H NMR Assignment ( )

Position Group
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)

Ar-H
Phenyl (o, m,

p)
7.15 – 7.30 Multiplet 5H -

C5-H Benzylic 2.62 Triplet 2H ~7.5

OH Hydroxyl 1.5 – 2.0 Broad Singlet 1H Variable

C4-H Middle 1.65 – 1.75 Multiplet 2H -

C3-H adj. to C-OH 1.48 – 1.55 Multiplet 2H -

C1-H
Gem-

Dimethyl
1.21 Singlet 6H -

Table 3: 13C NMR Assignment ( )
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Position Carbon Type
Shift (

, ppm)

DEPT-135
Phase

Notes

Ar-C
Ipso

(Quaternary)
142.5 Absent

Key anchor for

phenyl group.

Ar-C Ortho/Meta 128.4, 128.3 Positive (+) Intense signals.

Ar-C Para 125.6 Positive (+) Unique intensity.

C2
Quaternary (C-

OH)
71.1 Absent

Low intensity;

requires

sufficient D1.

C3 (Alkyl) 43.8 Negative (-)

Adjacent to

quaternary

center.

C5 (Benzylic) 36.5 Negative (-)
Deshielded by

ring current.

C1 (Dimethyl) 29.3 Positive (+)

Intense signal (2

equivalent

carbons).

C4 (Middle) 26.5 Negative (-)
Shielded central

methylene.

Visualization of Workflows
Figure 1: NMR Analysis Workflow
This diagram outlines the logical flow from sample preparation to structural confirmation.
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Caption: Step-by-step decision tree for validating the identity of 2-Methyl-5-phenylpentan-2-
ol.

Figure 2: HMBC Connectivity Logic
This diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required

to prove the structure.
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Caption: Key HMBC correlations. Note the critical correlation from the Methyl protons to the

Quaternary C2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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